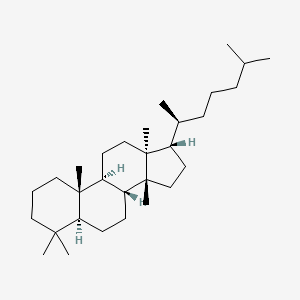
Tirucallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirucallane is a triterpene that is (13alpha,14beta,17alpha,20S)-lanostane.
Scientific Research Applications
Tirucallane Derivatives from Dysoxylum hainanense
Tirucallane triterpenoids, including four derivatives and two known triterpenoids, were isolated from Dysoxylum hainanense. These compounds were identified using spectroscopic evidence (Luo, Wu, Ma, & Wu, 2000).
Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits
A study on Melia azedarach fruits led to the isolation of tirucallane-type triterpenes, including a new triterpene and three known tirucallanes. Their cytotoxicity was tested against human lung adenocarcinoma epithelial cell line A549 (Ntalli et al., 2010).
New Tirucallane-type Triterpenes from Dysoxylum variabile
Dysoxylum variabile yielded eight new tirucallane-type triterpenes and three known tirucallanes, exhibiting weak cytotoxicity against KB cells (Liu, Heilmann, Rali, & Sticher, 2001).
Cytotoxic Tirucallane C26 Triterpenoids from Aphanamixis grandifolia
Aphanamixis grandifolia's stem barks provided five tirucallane type C(26) triterpenoids, showing cytotoxic activities against five tumor cell lines (Zhang et al., 2010).
Advances in Tirucallane-type Triterpenoids
A comprehensive summary of tirucallane-type triterpenoids, highlighting their diverse structures and broad bioactivities, was presented, discussing their future research and exploration (Xie et al., 2020).
Tirucallane Triterpenes from Ozoroa insignis
Study on Ozoroa insignis roots yielded eight tirucallane triterpenes, whose structures were determined through spectroscopic evidence (Liu & Abreu, 2006).
Tirucallane-type Triterpenoids from Juliania adstringens
Juliania adstringens bark provided five tirucallane-type triterpenes, exhibiting growth inhibitory activity against leukemia cells (Makino, Motegi, & Fujimoto, 2004).
properties
Product Name |
Tirucallane |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |
InChI Key |
ZQIOPEXWVBIZAV-RSKDDJKESA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C |
synonyms |
tirucallane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






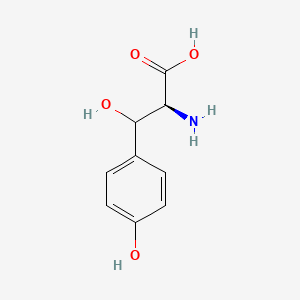

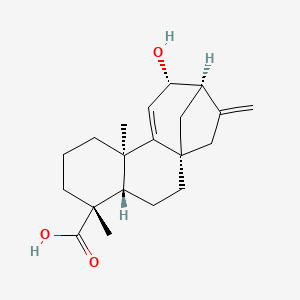
![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
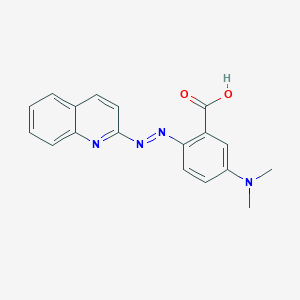

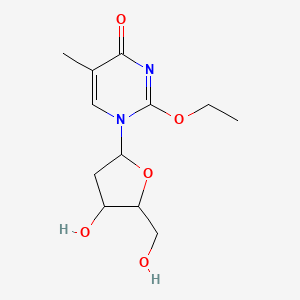

![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)